9H-fluorene-9-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-9-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFSQHLHURGLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9h Fluorene 9 Sulfonamide and Fluorene Sulfonamide Scaffolds
Direct Synthetic Routes to 9H-Fluorene-9-sulfonamide
The direct synthesis of this compound involves the formation of a sulfonamide group at the C-9 position of the fluorene (B118485) core. This can be achieved through various methods starting from fluorene or its pre-functionalized derivatives.
Synthesis from Fluorene Precursors
A common strategy for synthesizing derivatives at the C-9 position of fluorene takes advantage of the acidity of the C-9 protons. thieme-connect.com The synthesis can begin with fluorene itself, which can be functionalized to introduce a leaving group at the C-9 position, facilitating nucleophilic substitution.
One approach involves the halogenation of fluorene to produce 9-bromofluorene. This intermediate is a hindered alkyl halide that can then react with a sulfonamide source under mild conditions to yield a variety of N-sulfonyl analogs. morressier.com The acidic nature of the C-9 hydrogens allows for alkylation under basic conditions, which is a key step in creating precursors for further reactions. thieme-connect.com
Introduction of Sulfonamide Moiety at the C-9 Position
The introduction of the sulfonamide group at the C-9 position is a critical step. Research has shown the development of reaction conditions to attach sulfonamide units to hindered alkyl halides like 9-bromofluorene. morressier.com This allows for the creation of a library of N-sulfonyl analogs by varying the electronic and steric properties of the N-sulfonyl unit. morressier.com
Another method involves the use of 9-chloro-9-phenylfluorene (PhFCl) with N-methylmorpholine (NMM) and silver nitrate (B79036) (AgNO3) to introduce the 9-phenyl-9-fluorenyl (PhF) protecting group into various functional groups, including sulfonamides. researchgate.net This method is noted for being rapid and efficient. researchgate.net While this specific example relates to a protecting group, the underlying chemistry of forming a bond between the C-9 position of fluorene and a sulfonamide nitrogen is relevant.
Synthesis of Functionalized Fluorene Derivatives Incorporating Sulfonamide Linkages
Beyond the direct synthesis of the parent this compound, significant effort has been dedicated to synthesizing more complex fluorene derivatives that contain sulfonamide linkages. These methods often employ powerful catalytic systems to achieve high yields and functional group tolerance.
Boron Trifluoride Catalyzed Reactions for Fluorene Derivatives
Boron trifluoride etherate (BF₃·OEt₂) has proven to be an effective catalyst for synthesizing functionalized 9-substituted fluorene derivatives. thieme-connect.comthieme-connect.de One notable application is the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, including aminosulfonamides. thieme-connect.de This reaction proceeds in excellent yield to form highly functionalized, conjugated fluorene derivatives. thieme-connect.de
The reaction is believed to proceed through an allene (B1206475) carbocation intermediate, and BF₃·OEt₂ was found to be the optimal catalyst compared to others like p-TsOH, FeCl₃, and AlCl₃. thieme-connect.de The choice of solvent is also crucial, with dichloromethane (B109758) being the most suitable. thieme-connect.de This methodology has been used to synthesize a variety of (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides and related structures. thieme-connect.comthieme-connect.de
A one-pot reaction catalyzed by BF₃·OEt₂ for the synthesis of N-tosyl-9-aminofluorenes from in situ generated N-tosylbenzaldimines via an aza-Friedel–Crafts reaction has also been developed, demonstrating high substrate tolerance and excellent yields. researchgate.net
Table 1: Optimization of Boron Trifluoride Catalyzed Reaction thieme-connect.de
| Entry | Catalyst (equiv) | Solvent | Yield (%) |
| 1 | BF₃·Et₂O (0.1) | CH₂Cl₂ | 65 |
| 2 | BF₃·Et₂O (0.3) | CH₂Cl₂ | 92 |
| 3 | BF₃·Et₂O (0.5) | CH₂Cl₂ | 89 |
| 4 | p-TsOH (0.3) | CH₂Cl₂ | 45 |
| 5 | FeCl₃ (0.3) | CH₂Cl₂ | 35 |
| 6 | AlCl₃ (0.3) | CH₂Cl₂ | No reaction |
| 7 | No catalyst | CH₂Cl₂ | No reaction |
| 8 | BF₃·Et₂O (0.3) | Acetonitrile | 75 |
| 9 | BF₃·Et₂O (0.3) | Methanol | 60 |
| 10 | BF₃·Et₂O (0.3) | Toluene | 55 |
| Reaction conditions: 1 equivalent of fluorenone propargylic alcohol, 1 equivalent of 2-aminobenzamide, room temperature, 10 minutes. thieme-connect.de |
Palladium-Catalyzed Coupling Reactions in Fluorene Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the creation of fluorene-sulfonamide scaffolds. These reactions offer a versatile and efficient means to form carbon-nitrogen and carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and has been utilized in the synthesis of fluorene derivatives. preprints.orgbeilstein-journals.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. preprints.orgresearchgate.net
While direct examples of Suzuki coupling to form the C-9-sulfonamide bond are less common, this methodology is crucial for building complex fluorene-based structures which may subsequently be functionalized with a sulfonamide group, or for coupling fluorene-sulfonamide precursors with other aromatic systems. For instance, a three-component synthesis of sulfonamides has been developed using a palladium-catalyzed Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids. rsc.org This approach could potentially be adapted for the synthesis of aryl-fluorene sulfonamides.
Furthermore, palladium catalysts are used for the arylation of various substrates, including sulfonamides. researchgate.netorganic-chemistry.org For example, a general method for the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates has been established using a biaryl phosphine (B1218219) ligand (t-BuXPhos) and K₃PO₄ in tert-amyl alcohol. organic-chemistry.org This demonstrates the feasibility of forming aryl-sulfonamide bonds under palladium catalysis, a strategy that can be extended to fluorene-containing substrates. The synthesis of thiophene (B33073) sulfonamide derivatives via Suzuki cross-coupling has also been reported, showcasing the reaction's utility in creating sulfonamides with diverse aromatic moieties. preprints.orgresearchgate.net
Heck Coupling Methodologies
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, serves as a powerful tool for carbon-carbon bond formation. organic-chemistry.orgresearchgate.net This methodology can be adapted for the synthesis of fluorene-sulfonamide scaffolds, typically by creating a key C-C bond that either forms the fluorene core or appends a vinylsulfonamide moiety to it.
A significant advancement is the use of a domino Heck/sulfination reaction, which allows for the construction and functionalization of ring systems in a single step. lookchem.com This process avoids the isolation of intermediates by intercepting the alkylpalladium(II) species, formed after the initial carbopalladation of an alkene, with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)). lookchem.comnih.gov The resulting sulfinate intermediate is a versatile precursor that can be converted in situ to various sulfur-containing functional groups, including sulfonamides. lookchem.com
For example, a tethered aryl iodide can undergo an intramolecular Heck reaction to form a cyclic structure, followed by interception with DABSO. The subsequent addition of an amine to the generated sulfinate intermediate would yield the desired sulfonamide-containing heterocyclic system built upon the fluorene framework. While direct examples for this compound are not prevalent, the arylation of vinyl sulfonamides via the Heck reaction is a known transformation, suggesting a viable pathway where a fluorenyl halide is coupled with a vinyl sulfonamide. researchgate.net
Table 1: Key Features of Heck Coupling in Fluorene-Sulfonamide Synthesis
| Feature | Description |
| Catalyst | Typically a Palladium(0) or Palladium(II) complex, often with phosphine ligands. organic-chemistry.org |
| Reactants | An unsaturated halide (e.g., bromofluorene) and an alkene (e.g., vinyl sulfonamide). researchgate.net |
| Key Bond Formation | Carbon-carbon bond between the fluorene moiety and an adjacent group. |
| Domino Variant | A sequential Heck reaction followed by SO₂ insertion using a surrogate like DABSO. lookchem.com |
| Intermediate | A versatile sulfinate intermediate is formed in the domino reaction, which can be converted to a sulfonamide. lookchem.com |
Metal-Free Three-Component Reactions for Alpha-Sulfonamide Phosphonates
Metal-free three-component reactions (MCRs) have emerged as an efficient strategy for synthesizing complex molecules from simple precursors in a single step. The synthesis of α-sulfonamide phosphonates is a prime example, typically involving the condensation of an aldehyde, a sulfonamide, and a phosphite. researchgate.net This approach is notable for its high atom economy and the use of greener solvents like ethanol. researchgate.net
While direct literature for the synthesis of a fluorene-based alpha-sulfonamide phosphonate (B1237965) via this method is scarce, the general mechanism allows for its application using a fluorene-derived aldehyde. The proposed reaction would involve fluorenone, a sulfonamide, and diethyl phosphite. The reaction is believed to proceed through the formation of an α-hydroxy phosphonate from the aldehyde and diethyl phosphite, followed by nucleophilic substitution by the sulfonamide.
This methodology offers a straightforward, metal-free route to novel fluorenyl-phosphonate derivatives, combining the structural features of the fluorene scaffold with the chemical properties of the sulfonamide and phosphonate groups. researchgate.net
Hantzsch Thiazole (B1198619) Synthesis for Fluorenyl-Hydrazinthiazole Derivatives
The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring. mdpi.comresearchgate.net This reaction has been effectively applied to create complex derivatives where a fluorene moiety is linked to a thiazole ring through a hydrazine (B178648) bridge. The key starting material for this synthesis is 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which is prepared from the condensation of fluorenone and thiosemicarbazide. mdpi.comresearchgate.net
This fluorenyl carbothioamide is then reacted with various α-halocarbonyl compounds in aprotic solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane. mdpi.comresearchgate.net The reaction proceeds to yield a range of fluorenyl-hydrazinylthiazole derivatives. Interestingly, the use of a base catalyst is not strictly necessary but can reduce the reaction time. mdpi.comresearchgate.net
Table 2: Examples of Hantzsch Thiazole Synthesis for Fluorenyl Derivatives mdpi.com
| α-Halocarbonyl Compound | Solvent | Conditions | Product | Yield (%) |
| Monochloroacetic acid | THF | Reflux, 2.5 h (with NaOAc) | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one | 83 |
| Ethyl 2-bromo-4'-chloroacetophenone | THF | Reflux, 5 h | Ethyl 4-(4-chlorophenyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylate | 87 |
| Chloroacetaldehyde | THF | No base catalyst | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | 72-92 |
Preparation of Symmetrical and Non-Symmetrical Fluorene Sulfonamide Scaffolds
Methods have been developed for the specific preparation of both symmetrical and non-symmetrical 2,7-disubstituted 9H-fluorene derivatives containing sulfonamide groups. researchgate.net These strategies provide precise control over the substitution pattern on the fluorene core, which is crucial for tuning the molecule's properties.
One effective one-pot process involves the palladium-catalyzed conversion of aryl iodides into functionalized sulfonamides. researchgate.net In this method, an aryl iodide, such as 2,7-diiodofluorene, reacts with a sulfur dioxide surrogate (DABSO) to form an aryl ammonium (B1175870) sulfinate. This intermediate is then treated with an aqueous solution of the desired amine and sodium hypochlorite (B82951) (bleach) to yield the corresponding sulfonamide in high yield. researchgate.net This approach is compatible with a broad range of amines, including anilines and amino acid derivatives. researchgate.net
For non-symmetrical scaffolds, a stepwise approach is necessary, where the two reactive sites on the fluorene core are functionalized sequentially using different amines or protecting group strategies. Microwave-assisted synthesis has also been reported as an efficient technique for accelerating these reactions.
Strategies for 9,9-Disubstituted Fluorene-Sulfonamide Synthesis
The synthesis of fluorene-sulfonamides with substitution at the C9 position is critical for creating materials with enhanced stability and tailored electronic properties. The general strategy involves a two-stage process: first, the introduction of substituents at the C9 position of the fluorene, followed by the incorporation of sulfonamide groups onto the aromatic rings.
The C9 position is readily functionalized due to the acidity of its protons. google.com Dialkylation or diarylation can be achieved by treating fluorene with a strong base followed by reaction with alkyl or aryl halides. For instance, 9,9-bis(hydroxymethyl)fluorene can be synthesized from fluorene and paraformaldehyde and serves as a precursor for further modifications. google.com
Once the 9,9-disubstituted fluorene core is prepared, sulfonamide groups can be introduced, commonly at the 2 and 7 positions. This is typically achieved through electrophilic aromatic substitution reactions. A common sequence involves chlorosulfonation of the 9,9-disubstituted fluorene using chlorosulfonic acid, which yields a disulfonyl chloride. This reactive intermediate is then treated with an appropriate primary or secondary amine to form the desired bis-sulfonamide derivative. nih.gov This modular approach allows for the synthesis of a wide variety of 9,9-disubstituted fluorene-sulfonamides. researchgate.net
Controlled Oligomerization and Cyclization Pathways in Fluorene-Sulfonamide Synthesis
The development of fluorene-sulfonamide-based oligomers and macrocycles is of interest for applications in materials science and supramolecular chemistry. These larger structures are built from carefully designed fluorene-sulfonamide monomers.
Controlled Oligomerization: The synthesis of polymers or oligomers containing the fluorene-sulfonamide scaffold typically involves step-growth polymerization of bifunctional monomers. researchgate.netresearchgate.net For example, a 9,9-diarylfluorene monomer containing two sulfonyl chloride groups can be reacted with a diamine monomer in a polycondensation reaction to produce a poly(sulfonamide). Alternatively, monomers containing both a sulfonyl chloride and an amine group can undergo self-polymerization. Control over the oligomer length can be achieved by adjusting the stoichiometry of the monomers or by using end-capping agents. nih.gov The synthesis of poly(arylene sulfone)s containing 9,9-diarylfluorene units has been reported, demonstrating the feasibility of creating such polymeric materials. researchgate.net
Cyclization Pathways: The synthesis of macrocycles requires intramolecular cyclization of a linear precursor containing two reactive ends. For fluorene-sulfonamide systems, a precursor could be a fluorene molecule substituted with two sulfonamide chains, each terminated with a reactive group (e.g., an amine and a sulfonyl chloride). nih.govcsic.es The cyclization is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. The reaction of N-allyl-sulfonamides with certain cyclopropane (B1198618) derivatives has been shown to lead to cyclized products, indicating the potential for complex ring-forming cascades. colab.ws The synthesis of bis-sulfonamides provides the necessary precursors for exploring such cyclization strategies to create novel macrocyclic hosts based on the fluorene scaffold. nih.gov
Computational and Theoretical Investigations of 9h Fluorene 9 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) are instrumental in modeling the geometric and electronic properties of fluorene-based systems.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. escholarship.org It is widely employed for the geometric optimization of molecules to find their most stable conformation (lowest energy state). researchgate.net The process involves calculating the forces on each atom and adjusting their positions until an energy minimum is reached. stfc.ac.uk For fluorene-based compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to determine optimized structural parameters like bond lengths and angles. acs.orgacs.org This provides a detailed three-dimensional picture of the molecule.
Table 1: Illustrative Optimized Geometric Parameters for a Fluorene (B118485) Derivative (trans-AzoFL) using DFT This table presents data for a related compound to illustrate the output of DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |
| Bond Length | N=N | 1.25 Å |
| Bond Length | C-N | 1.43 Å |
| Bond Angle | C-N=N | 113.5° |
| Dihedral Angle | C-N=N-C | 180.0° |
Data sourced from studies on fluorene-based azo compounds. acs.orgacs.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, electronic properties, and UV-visible spectra. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited. mdpi.com This gap is instrumental in explaining intramolecular charge transfer (ICT) within molecules. researchgate.net DFT calculations are a standard method for computing the energies of these frontier orbitals. rsc.orggrafiati.com
Table 2: Illustrative Frontier Molecular Orbital Energies for Fluorene Derivatives This table presents data for related compounds to illustrate the output of FMO analysis.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| trans-AzoFL | -5.15 | -1.94 | 3.21 |
| cis-AzoFL | -5.21 | -1.93 | 3.28 |
| 9,9'-Spirobifluorene | -5.79 | -1.89 | 3.90 |
Data sourced from studies on various fluorene-based compounds. researchgate.netpku.edu.cn
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net It is a powerful tool for calculating and interpreting electronic absorption spectra (like UV-vis spectra) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. acs.orgnih.gov The calculated absorption wavelengths (λmax) can be compared with experimental data to validate the computational model. mdpi.com
For fluorene-containing systems, TD-DFT calculations can predict the π–π* and n–π* transitions that are characteristic of these chromophores. acs.org For example, in studies of fluorene-based azo dyes, TD-DFT has been used to show how the incorporation of the fluorene ring leads to significant shifts in the absorption spectrum compared to simpler molecules. acs.org
Table 3: Illustrative TD-DFT Calculated Electronic Transition Data for a Fluorene Derivative (trans-AzoFL) This table presents data for a related compound to illustrate the output of TD-DFT calculations.
| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| S₀ → S₁ (n→π) | 423.53 | 2.93 | 0.65 |
| S₀ → S₂ (π→π) | 359.45 | 3.45 | 0.99 |
Data sourced from TD-DFT studies on fluorene-based azo compounds. acs.orgresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energies)
Reaction Mechanism Postulation and Validation
Computational modeling is essential for elucidating complex reaction mechanisms, particularly those involving unstable intermediates.
In reactions involving fluorene-based propargylic alcohols, the formation of carbocation intermediates is a key mechanistic step. researchgate.net Depending on the structure of the starting material and the reaction conditions, two primary types of carbocations can be formed: propargylic carbocations and allene (B1206475) carbocations. thieme-connect.de The stability and reactivity of these intermediates dictate the final product distribution. researchgate.net
Studies on the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, including sulfonamides, propose a mechanism that proceeds via an allene carbocation. thieme-connect.deresearchgate.net In these systems, the coplanar structure of the fluorene moiety plays a decisive role in the formation and stability of the reactive intermediate. thieme-connect.de The reaction is often catalyzed by a Lewis acid, which facilitates the departure of the hydroxyl group to generate the carbocation. The subsequent attack by a nucleophile, such as a sulfonamide, traps this highly reactive allene carbocation. lookchem.com
Computational modeling allows for the mapping of potential energy surfaces for a proposed reaction, helping to validate the plausibility of a given mechanistic pathway. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely route for a reaction to follow.
In the context of the reaction between fluorene propargylic alcohols and sulfonamides, computational studies can be used to compare the energy barriers for pathways involving either the allene or the propargylic carbocation. Such models would help to explain why the reaction with nucleophiles having labile amine protons, like sulfonamides, favors the formation of products via the allenyl cation intermediate. thieme-connect.deresearchgate.net These computational investigations provide a theoretical foundation for the experimentally observed product structures.
Investigation of Carbocation Intermediates (Allene and Propargylic Carbocations)
Theoretical Studies of Structure-Reactivity Relationships
The relationship between the molecular structure of a compound and its chemical reactivity is a cornerstone of modern chemistry. For 9H-fluorene-9-sulfonamide, theoretical and computational chemistry provide powerful tools to elucidate these connections at an electronic level. Methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting and understanding how the distinct structural features of this molecule govern its reactive behavior.
Theoretical investigations into the structure-reactivity of this compound focus on several key molecular descriptors and electronic properties. These studies often employ quantum chemical calculations to model the molecule's behavior. researchgate.net A central concept in this analysis is the Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. researchgate.networldscientific.com
For instance, computational studies on fluorene derivatives have shown that the introduction of various substituent groups can significantly alter the electronic properties and, consequently, the reactivity of the fluorene core. worldscientific.com The sulfonamide group (-SO₂NH₂) in this compound is a strong electron-withdrawing group. This property is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted 9H-fluorene. The extent of this electronic perturbation dictates the molecule's susceptibility to nucleophilic or electrophilic attack.
Quantitative Structure-Activity Relationship (QSAR) models provide a framework for correlating variations in the chemical structure of a series of compounds with their observed biological activity or chemical reactivity. vlifesciences.comnih.gov In the context of this compound and its potential derivatives, a QSAR study would involve calculating a range of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). nih.gov By establishing a mathematical relationship between these descriptors and a measured reactivity parameter, predictive models can be developed. nih.gov For example, a QSAR study on a series of sulfonamide derivatives revealed that descriptors related to van der Waals volume and mass were crucial in explaining their biological activity. nih.gov
The following table outlines key molecular descriptors that are typically calculated in theoretical studies to understand the structure-reactivity relationships of molecules like this compound.
| Descriptor Category | Specific Descriptor | Significance for Reactivity |
| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. worldscientific.com | |
| Dipole Moment | Influences solubility and intermolecular interactions. | |
| Partial Atomic Charges | Identifies potential sites for nucleophilic or electrophilic attack. | |
| Steric | Molecular Volume/Surface Area | Affects how the molecule fits into active sites or interacts with other molecules. |
| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |
| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |
| Gibbs Free Energy | Determines the spontaneity of a reaction. |
Detailed research findings from computational studies on related structures provide insights into what can be expected for this compound. For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been effectively used to analyze the electronic structure of fluorene derivatives. researchgate.networldscientific.com Such calculations can reveal the distribution of electron density and pinpoint the most likely centers of reactivity. The sulfonamide group, with its electronegative oxygen and nitrogen atoms, can participate in hydrogen bonding, which is a critical factor in its interaction with biological targets or other reactants. evitachem.com
Furthermore, the reactivity of the C9 proton of the fluorene ring is a well-known feature. Theoretical studies can quantify the acidity of this proton and how it is influenced by the attached sulfonamide group. The delocalization of the resulting negative charge upon deprotonation across the fluorene ring system is a key factor in its stabilization, a phenomenon that can be modeled and visualized using computational methods.
Chemical Reactivity and Transformation Studies of 9h Fluorene 9 Sulfonamide Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Fluorene (B118485) Core
The fluorene ring system, as a polynuclear aromatic hydrocarbon, exhibits reactivity that is generally greater than that of benzene (B151609) in both substitution and addition reactions. colab.ws This increased reactivity is attributed to the lower stabilization energy loss during the formation of the intermediate carbocation (Wheland intermediate) in the first step of an electrophilic attack. colab.ws For the fluorene core in 9H-fluorene-9-sulfonamide, the positions most susceptible to electrophilic substitution are C-2 and C-7, which are electronically activated. However, the reactivity and orientation of substitution are heavily influenced by the nature of the substituents on the ring.
In contrast to electrophilic substitution, nucleophilic aromatic substitution on the fluorene core is less common unless activated by potent electron-withdrawing groups or through specific catalytic cycles. Reactions such as the Ullmann coupling or Suzuki-Miyaura reactions are more typically employed to form carbon-carbon or carbon-heteroatom bonds at the aromatic positions of the fluorene skeleton, often starting from halogenated fluorene precursors. informahealthcare.com
The table below summarizes typical substitution reactions on the fluorene core, drawing parallels from the reactivity of related polynuclear aromatic hydrocarbons. colab.ws
| Reaction Type | Reagent/Conditions | Typical Position of Substitution | Notes |
| Nitration | HNO₃/H₂SO₄ | Mixture of isomers, primarily 2- and 4-positions. | Reactivity is higher than benzene. |
| Halogenation | Br₂/FeBr₃ | 2- and 2,7-positions. | Lewis acid catalyst is typically required. |
| Sulfonation | H₂SO₄ (fuming) | 2- and 4-positions. | Product distribution can be temperature-dependent. colab.ws |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-position. | Solvent can influence isomer distribution. colab.ws |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Positions functionalized with halides (e.g., Br, I). | Forms new C-C bonds. informahealthcare.com |
Reactions Involving the Sulfonamide Moiety (e.g., Alkylation, Acylation)
The sulfonamide group (–SO₂NH–) is a versatile functional handle that can undergo various transformations, most notably at the nitrogen atom. The proton on the nitrogen is acidic and can be removed by a base, generating a nucleophilic sulfonamidate anion.
Alkylation: The sulfonamide nitrogen can be readily alkylated. A notable example is the difluoromethylation of sulfonamides using chlorodifluoromethane (B1668795) (Freon-22) and a solid alkali. rsc.org This reaction proceeds by generating a difluoromethyl group on the nitrogen atom, forming derivatives of the type RSO₂N(CHF₂)R'. rsc.org Such reactions are typically efficient, with high yields reported under optimized conditions. rsc.org
Acylation: Similar to alkylation, acylation of the sulfonamide nitrogen can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction forms N-acylsulfonamides.
Cyclization: The sulfonamide moiety can participate in intramolecular cyclization reactions to form sultams (cyclic sulfonamides). rsc.org For instance, N-allenamide sulfonamides can be transformed into γ-sultams upon treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org This process involves a 5-endo-dig cyclization of an ene-ynamide intermediate generated in situ. rsc.org
The table below details reactions involving the sulfonamide group.
| Reaction Type | Reagents | Product | Key Findings |
| N-Difluoromethylation | CHClF₂, Solid Alkali (e.g., KOH) | R-SO₂-N(CHF₂)-R' | Provides direct access to N-difluoromethylated sulfonamides. rsc.org |
| N-Acylation | Acyl Chloride, Base | R-SO₂-N(COR')-R' | A standard transformation for sulfonamides. |
| Sultam Synthesis | TBAF on CF₃-substituted N-allenamides | γ-Sultams | Involves a 5-endo-dig cyclization mechanism. rsc.org |
Derivatization Reactions at the C-9 Position of the Fluorene Ring
The C-9 position of the fluorene ring is a methylene (B1212753) group that is acidic due to the ability of the resulting carbanion to delocalize over the aromatic system. This position is readily functionalized. A common strategy involves the use of 9-fluorenol derivatives.
Fluorene propargylic alcohols, such as 9-(phenylethynyl)-9H-fluoren-9-ol, are particularly useful precursors. These alcohols react with a wide range of nucleophiles in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). researchgate.netacs.org This reaction proceeds through a propargylic carbocation intermediate, which is then attacked by the nucleophile to yield highly functionalized 9,9-disubstituted fluorene derivatives. acs.orgrsc.org
For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with aminosulfonamides serves as a direct method to introduce a sulfonamide-containing substituent at the C-9 position. researchgate.netresearchgate.net The reaction of the propargyl alcohol with a sulfonamide nucleophile, catalyzed by BF₃·Et₂O, can produce the corresponding sulfonamide derivative in high yield (e.g., 90%). researchgate.netresearchgate.net
The scope of this reaction is broad, accommodating various substituted fluorene propargylic alcohols and different nucleophiles, including aryl aminoamides and N-methyl-7-azaindoles. acs.orgresearchgate.net
| Precursor | Nucleophile | Catalyst/Conditions | Product | Yield |
| 9-(phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide | BF₃·Et₂O, CH₂Cl₂ | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 92% researchgate.net |
| 9-(phenylethynyl)-9H-fluoren-9-ol | Aminosulfonamide | BF₃·Et₂O, CH₂Cl₂ | 9-Substituted Sulfonamide Derivative | 90% researchgate.netresearchgate.net |
| 9-(phenylethynyl)-9H-fluoren-9-ol | N-methyl-5-bromo-7-azaindole | BF₃·OEt₂, CH₂Cl₂, 45 °C | 1-methyl-3-(9-(phenylethynyl)-9H-fluoren-9-yl)-1H-pyrrolo[2,3-b]pyridine | 53% acs.org |
Ring-Opening and Ring-Closing Reactions of Fluorene-Fused Heterocycles
Ring-closing reactions are fundamental to the synthesis of the fluorene core and its fused heterocyclic analogues. These transformations often involve intramolecular cyclizations that build the characteristic tricyclic system.
Ring-Closing Reactions:
Palladium-Catalyzed Cyclization: Substituted 2-iodobenzophenones can be converted into fluoren-9-ones via an intramolecular palladium-catalyzed cyclization using a palladium catalyst and a base like cesium carbonate, often accelerated by microwave irradiation. informahealthcare.com This method provides a direct route to the fluorenone skeleton. informahealthcare.com
Acid-Catalyzed Annulation: Intramolecular 1,6-annulation of 2-aryl phenyl p-quinone methides, catalyzed by an acid like trifluoromethanesulfonic acid (TfOH), can be used to synthesize 9-arylfluorenes. 210.212.36
Radical Cascade Cyclization: A ferrocene-catalyzed radical cascade cyclization of aryl 1,6-diynes with DABCO·(SO₂)₂ (DABSO) has been developed to access cyanoalkylsulfonyl fluorenes. researchgate.net This transformation builds the fluorene ring system while simultaneously incorporating a sulfonyl group. researchgate.net
Cyclization of Fluoren-9-ols: More complex fused systems can be built from fluorene precursors. For instance, terphenyl-bisfluorenols can undergo bicyclization to form complex dispiro[fluorene-9,6′-indeno[1,2-b]fluorene] systems. researchgate.net
Ring-Opening Reactions: While less common than ring-closing reactions to form the stable fluorene core, ring-opening reactions can occur in specific, highly strained, or electronically activated fluorene-fused heterocycles.
Aromatic Ring-Opening Metathesis (ArROM): Advanced metathesis techniques can achieve the opening of aromatic rings. ArROM, coupled with ring-closing metathesis (RCM), has been used to transform fused polycyclic systems. For example, an indole (B1671886) ring can be opened and reclosed in a cascade reaction to form a naphtho-indole structure. chemrxiv.org
Fragmentation of Heterocycles: The fragmentation of 5-membered heterocyclic rings exocyclic to a carbene or nitrene can lead to ring-opened ene-ene-yne structures. psu.edu The reverse of this process, the cyclization of an ene-ene-yne, can be a powerful method for forming heterocyclic systems. psu.edu
| Reaction Class | Starting Material | Reagents/Catalyst | Product Type |
| Intramolecular Cyclization | o-Iodobenzophenones | Pd(PPh₃)₂Cl₂, Cs₂CO₃, Microwave | Fluoren-9-ones informahealthcare.com |
| Radical Cascade Cyclization | Aryl 1,6-diynes | Ferrocene, DABSO | Cyanoalkylsulfonyl Fluorenes researchgate.net |
| Intramolecular Annulation | 2-Aryl phenyl p-quinone methides | TfOH | 9-Arylfluorenes 210.212.36 |
| Aromatic Ring-Opening Metathesis | Fused (Hetero)aromatics | Ruthenium or Molybdenum catalysts | Rearranged Polycyclic Systems chemrxiv.org |
Functionalization and Derivatization Strategies for 9h Fluorene Sulfonamide Analogues
Substitution Patterns on the Fluorene (B118485) Core (e.g., 2,7-disubstitution)
A common strategy involves the use of 2,7-dihalo-9H-fluorene derivatives as starting materials. For instance, 2,7-dibromo-9H-fluorene is a key intermediate for introducing various functional groups through cross-coupling reactions. thermofisher.kr A method for synthesizing 2,7-dibromofluorenone, a precursor, involves the direct bromination of fluorenone using bromine in acetic acid and fuming sulfuric acid with an iron-iodine catalyst, achieving high yields. google.com This dibrominated scaffold can then be used to create a variety of symmetrical and non-symmetrical 2,7-disubstituted derivatives. researchgate.net
Suzuki coupling reactions are frequently employed to introduce aryl or other carbon-based substituents. mdpi.com For example, 2-bromofluorene (B47209) can be coupled with pinacol (B44631) boronic esters to yield 2,7-disubstituted fluorenes. mdpi.com This approach allows for the construction of complex architectures with tailored electronic and photophysical properties.
Furthermore, other functional groups can be introduced at the 2 and 7 positions. Nitration of 9H-fluoren-9-one yields 2,7-dinitro-9H-fluoren-9-one, which can subsequently be reduced to 2,7-diamino-9H-fluoren-9-one. nih.gov This diamino derivative serves as a versatile building block for further modifications, such as the synthesis of bis-amides or other derivatives through reactions with appropriate electrophiles. nih.gov The strategic functionalization of the fluorene core is essential for developing materials with applications in organic electronics, where properties like charge transport are dependent on π-π stacking facilitated by the planar fluorene system.
Table 1: Examples of 2,7-Disubstitution Reactions on the Fluorene Scaffold
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,7-Dinitro-9H-fluoren-9-one | SnCl₂·2H₂O, Ethanol, Reflux | 2,7-Diamino-9H-fluoren-9-one | 87% | nih.gov |
| 2,7-Diamino-9H-fluoren-9-one | 2-Bromoacetyl bromide, DMF, 0°C to RT | N,N′-(9-oxo-9H-fluorene-2,7-diyl)bis(2-bromoacetamide) | 64% | nih.gov |
| 2,7-Dihydroxy-9H-fluoren-9-one | Methyl bromoacetate, K₂CO₃, DMF, Reflux | Dimethyl 2,2′-[(9-oxo-9H-fluorene-2,7-diyl)bis(oxy)]diacetate | Not Reported | nih.gov |
Modification of the Sulfonamide Nitrogen and Substituents
The sulfonamide group (-SO₂NHR) itself offers significant opportunities for derivatization, primarily at the nitrogen atom. The acidity of the sulfonamide proton allows for facile N-alkylation, N-arylation, and N-acylation, enabling the introduction of a wide array of substituents. researchgate.net These modifications can dramatically alter the compound's polarity, hydrogen-bonding capabilities, and steric profile.
N-alkylation of sulfonamides can be achieved using various alcohols as alkylating agents through a "borrowing hydrogen" methodology. ionike.com This environmentally friendly approach, often catalyzed by transition metal complexes like iridium or manganese, generates water as the primary byproduct. ionike.comorganic-chemistry.org For example, a low loading of an [Cp*IrCl₂]₂ catalyst in the presence of a base like t-BuOK effectively catalyzes the N-alkylation of sulfonamides with a broad range of alcohols in good to excellent yields. organic-chemistry.org Another approach utilizes copper metallaphotoredox catalysis, which allows for the coupling of various N-nucleophiles, including sulfonamides, with diverse alkyl bromides at room temperature. princeton.edu
N-arylation of sulfonamides can also be accomplished through methods like the Chan-Lam coupling, which uses copper catalysts to form the C-N bond between the sulfonamide nitrogen and an aryl boronic acid. organic-chemistry.org Additionally, direct N-arylation has been achieved using sodium arylsulfinates in a desulfitative pathway catalyzed by Cu(II). organic-chemistry.org
These N-substitutions are critical for developing compounds with specific biological activities, as the nature of the substituent on the sulfonamide nitrogen often plays a key role in receptor binding and enzyme inhibition.
Incorporation of Heterocyclic Rings into Fluorene-Sulfonamide Conjugates
Connecting the fluorene-sulfonamide scaffold to various heterocyclic rings is a prominent strategy in medicinal chemistry to create novel conjugates with enhanced biological properties. researchgate.net Heterocycles are ubiquitous in pharmaceuticals and can introduce new binding interactions, improve pharmacokinetic profiles, and modulate activity.
A common approach involves synthesizing a fluorenylsulfonamide core and then coupling it with a pre-functionalized heterocycle. For example, new sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring have been synthesized by reacting an aryl sulfonyl chloride with the triazole ring in the presence of pyridine. pensoft.net The synthesis of 1,2,3-triazole-based sulfonamides can be achieved via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, which is a highly efficient and regioselective reaction. researchgate.netnih.gov This method allows for the linkage of a fluorene-sulfonamide bearing an azide (B81097) or alkyne group with a complementary heterocyclic partner.
The synthesis of pyrimidine-containing fluorene-sulfonamides has also been explored, drawing inspiration from established herbicidal and medicinal compounds. bohrium.com Another strategy involves the reaction of fluorene propargylic alcohols with heterocyclic nucleophiles like 7-azaindoles, catalyzed by Lewis acids such as BF₃·OEt₂, to form highly functionalized, conjugated systems. nih.govresearchgate.net These methods provide access to a diverse chemical space of fluorene-sulfonamide-heterocycle conjugates for screening and development.
Table 2: Examples of Heterocyclic Conjugation Strategies
| Fluorene Component | Heterocyclic Component | Coupling Method/Reagents | Resulting Conjugate Type | Reference |
|---|---|---|---|---|
| 9-(Phenylethynyl)-9H-fluoren-9-ol | N-Methyl-7-azaindole | BF₃·OEt₂, Dichloromethane (B109758) | Fluorene-azaindole conjugate | nih.govresearchgate.net |
| 4-Acetamidobenzene sulfonyl chloride | 1,2,4-Triazole-3-thiol | Pyridine, THF | Sulfonamide-triazole conjugate | pensoft.net |
| Azide-functionalized sulfonamide | Alkyne-functionalized heterocycle | Cu(I) catalyst (Click Chemistry) | 1,2,3-Triazole-linked sulfonamide conjugate | researchgate.net |
Synthesis of Hybrid Fluorene-Sulfonamide Architectures
The development of hybrid molecules, which combine the fluorene-sulfonamide scaffold with other distinct chemical or pharmacophoric entities, is a modern approach in drug discovery and materials science. researchgate.net This strategy aims to create multifunctional compounds with synergistic or novel properties by integrating the characteristics of each component.
One notable class of hybrid molecules is the chalcone-sulfonamide hybrids. mdpi.com Chalcones are known for a wide range of biological activities, and their incorporation into a sulfonamide structure can lead to compounds with potent effects. nih.govresearchgate.net Synthesis of these hybrids can involve the Claisen-Schmidt condensation between an appropriate fluorene-sulfonamide-substituted acetophenone (B1666503) and an aromatic aldehyde.
Another strategy involves creating hybrids with other heterocyclic systems known for their biological relevance, such as quinoline. mdpi.com For example, a hybrid quinoline-sulfonamide can be synthesized, and this organic ligand can then be used to form metal complexes, further expanding the structural and functional diversity. mdpi.com The synthesis typically involves the acylation of an aminoquinoline with a sulfonyl chloride. mdpi.com
Furthermore, hybrid structures incorporating 1,3,5-triazine (B166579) have been developed. nih.gov These molecules are synthesized through nucleophilic aromatic substitution on cyanuric chloride, allowing for the sequential and controlled introduction of the sulfonamide moiety and other functional groups. acs.org The exploration of these hybrid architectures opens avenues for developing compounds with complex mechanisms of action or unique material properties. mdpi.com
Exploration of Advanced Materials and Chemical Applications of 9h Fluorene Sulfonamide Scaffolds
Applications in Organic Electronics and Optoelectronic Devices
The inherent properties of the 9H-fluorene unit, such as high photoluminescence quantum yield and good thermal stability, make it an excellent building block for organic electronic and optoelectronic materials. The incorporation of a sulfonamide group can further modulate the electronic characteristics, solubility, and film-forming properties of these materials.
Organic Light-Emitting Materials (OLEDs)
Derivatives of 9H-fluorene are pivotal in the development of organic light-emitting diodes (OLEDs) due to their distinctive electronic properties. The fluorene (B118485) backbone provides a planar and conjugated system that facilitates efficient charge transport and luminescence. For instance, polyfluorene-based polymers like Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) are known for their blue photo- and electroluminescence and are used as light-emitting materials. sigmaaldrich.com The introduction of sulfonamide groups can modify the electronic properties of the fluorene core, influencing the emission color and efficiency of the resulting OLEDs. google.com For example, carbazole-fluorenyl hybrid compounds have been synthesized and used as hosts for phosphorescent dopants, leading to highly efficient orange and warm white OLEDs. nih.gov These devices have shown minimal efficiency roll-off at high brightness. nih.gov
Semiconductor Components
The 9H-fluorene scaffold is a key component in the synthesis of organic semiconductors. google.com The rigid and planar structure of fluorene contributes to ordered molecular packing in the solid state, which is crucial for efficient charge transport. The electronic properties of fluorene-based materials can be tuned by introducing various substituents. For instance, the incorporation of sulfonamide moieties can alter the energy levels (HOMO/LUMO) of the material, making them suitable for use as either p-type or n-type semiconductors. google.com Polyfluorene-based conductive materials, such as PFO, can act as a semiconducting layer to improve the performance of photonic and optoelectronic devices. sigmaaldrich.com
Solar Cell Technologies
Fluorene-based compounds are also being explored for their potential in solar cell technologies, particularly in organic photovoltaics (OPVs) and perovskite solar cells. In OPVs, fluorene derivatives can be used as either electron donor or electron acceptor materials. researchgate.net For example, a non-planar molecule with a 9,9′-spirobi[9H-fluorene] core and perylenediimides at the periphery has been designed as a non-fullerene acceptor for organic solar cells. rsc.org In perovskite solar cells, fluorene-based materials can serve as efficient hole-transporting materials (HTMs). researchgate.net For instance, a fluorene-based conjugated polyelectrolyte has been used as an antisolvent additive to create a stable perovskite layer. acs.org The unique properties of these materials contribute to enhancing the power conversion efficiency and stability of solar cell devices. researchgate.net
| Application Area | Specific Use | Key Compound/Material Type | Notable Finding |
| OLEDs | Blue Emitter, Phosphorescent Host | Polyfluorenes, Carbazole-fluorenyl hybrids | High efficiency and low efficiency roll-off at high brightness. nih.gov |
| Semiconductors | p-type or n-type materials | Substituted fluorenes | Tunable energy levels for specific semiconductor applications. google.com |
| Solar Cells | Non-fullerene acceptors, Hole-transporting materials | Spiro-fluorene derivatives, Conjugated polyelectrolytes | Enhanced power conversion efficiency and stability in organic and perovskite solar cells. rsc.orgresearchgate.net |
Photoresist Development and Lithography
The precise fabrication of micro- and nanoscale patterns is fundamental to the semiconductor industry and relies heavily on photolithography. Photoresists are light-sensitive materials that undergo a chemical change upon exposure to light, enabling the transfer of a pattern onto a substrate. 9H-fluorene-sulfonamide derivatives have emerged as promising components in advanced photoresist formulations.
Non-Chemically Amplified Resists (n-CARs)
Chemically amplified resists (CARs) have long been the industry standard, but they face limitations in achieving sub-20 nm resolution due to issues like acid diffusion. researchgate.net Non-chemically amplified resists (n-CARs) offer a potential solution by undergoing direct photochemical reactions, eliminating the need for photoacid generators (PAGs) and the associated diffusion problems. researchgate.netuq.edu.au In this context, a molecular n-CAR was developed by functionalizing a 4,4′-(9H-fluorene-9,9-diyl)diphenol core with radiation-sensitive sulfonium (B1226848) triflates. researchgate.net This approach enabled the patterning of 20 nm line features. researchgate.net The mechanism of n-CARs often involves a solubility switch induced by the photochemical transformation of the photosensitive group. researchgate.netuq.edu.au
Sulfonamide Ester-Based Photoacid Generators (PAGs)
While n-CARs are gaining traction, CARs are still widely used. researchgate.net In CARs, photoacid generators (PAGs) play a crucial role by releasing a strong acid upon exposure to light, which then catalyzes chemical reactions in the surrounding polymer matrix. google.comdakenchem.com Sulfonamide derivatives can be incorporated into the design of novel PAGs. google.com The anion of the PAG can be derived from a sulfonamide. google.com The development of new PAGs is driven by the need for materials that are sensitive to specific wavelengths of light (e.g., 193 nm, EUV) and produce environmentally benign byproducts. google.com Non-ionic PAGs, such as sulfonate esters, are also being investigated to address solubility issues associated with ionic PAGs. san-apro.co.jp
| Lithography Application | Technology | Role of Fluorene-Sulfonamide | Key Advantage |
| High-Resolution Patterning | Non-Chemically Amplified Resists (n-CARs) | Core structure for radiation-sensitive materials | Overcomes acid diffusion limitations of CARs, enabling finer resolution. researchgate.netresearchgate.net |
| Chemically Amplified Resists (CARs) | Photoacid Generators (PAGs) | Component of the PAG anion | Enables creation of PAGs with tailored properties for specific lithographic processes. google.com |
Fluorescent Probes for Chemical Sensing
The unique photophysical properties of the 9H-fluorene scaffold, such as high quantum yield and tuneable emission spectra, make it a valuable component in the design of fluorescent probes for chemical sensing. scribd.com The incorporation of a sulfonamide group at the 9-position can further enhance the functionality of these probes, providing a binding site for specific analytes and influencing the electronic properties of the fluorene core.
Research in this area has led to the development of sophisticated chemosensors. For instance, a sulfonamide-based optical probe, 5,11,17,23-tetra-(9-oxo-9H-fluorene-2-sulfonylamido)-25,26,27,28-tetrabutylcalix rsc.orgarene, has been devised for the colorimetric and fluorimetric detection of specific species. researchgate.net In this design, the 9-oxo-9H-fluorene moiety acts as the signaling unit, while the sulfonamide-functionalized calixarene (B151959) provides a selective binding cavity.
The general principle behind the function of these fluorescent probes involves the interaction of the analyte with the sulfonamide group. This interaction can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence emission, such as quenching or enhancement, or a shift in the emission wavelength. scribd.com The design of these probes often involves creating a system where the analyte binding event perturbs the electronic communication between a donor and an acceptor unit within the molecule.
Table 1: Examples of Fluorene-Based Fluorescent Probes
| Probe Structure/Name | Analyte Detected | Sensing Mechanism | Reference |
| 5,11,17,23-tetra-(9-oxo-9H-fluorene-2-sulfonylamido)-25,26,27,28-tetrabutylcalix rsc.orgarene | Specific ions/molecules | Colorimetric and fluorimetric changes upon binding | researchgate.net |
| 9-Methylene-9H-fluorene | Hydroxyl groups | Reaction with hydroxyl group leads to light emission | |
| Pyrene and 9,9-dioctyl-9H-fluorene based triad | Mesotrione (nitroaromatic herbicide) | Fluorescence quenching via Förster resonance energy transfer (FRET) | vjst.vn |
Role in Cationic Polymerization Processes
While the direct application of 9H-fluorene-9-sulfonamide as an initiator in cationic polymerization is not extensively documented in the literature, the structural components of this molecule suggest potential roles in such processes. Cationic polymerization is a chain-growth polymerization method where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates. google.com
The fluorene moiety itself has been implicated in polymerization processes. For example, 9-methylene-9H-fluorene has been shown to enhance cationic polymerization. This suggests that the fluorene ring system can influence the reactivity of the propagating cationic species.
Furthermore, sulfonamides have been investigated for their role in cationic cyclizations, which are related to polymerization. Research has shown that sulfonamides can act as effective terminators for cationic cyclization cascades. rsc.org In these reactions, the sulfonamide group traps a carbocation intermediate, leading to the formation of a stable cyclic product. This ability to interact with and stabilize cationic centers could potentially be harnessed to control polymerization reactions, for instance, by acting as a chain transfer agent or a terminating agent to regulate the molecular weight of the resulting polymer.
The initiation of cationic polymerization often involves the use of a Lewis acid in combination with a proton donor (protogen) or a cation donor (cationogen). uc.edu It is conceivable that a this compound derivative, under specific conditions, could interact with a Lewis acid to generate a species capable of initiating polymerization, although this remains a hypothetical application requiring further investigation.
Design of Macrocyclic Compounds via Controlled Oligomerization
The synthesis of macrocyclic compounds through the controlled oligomerization of functionalized monomers is a powerful strategy for creating molecules with specific shapes and host-guest properties. vjst.vn The this compound scaffold presents an interesting building block for the design of such macrocycles.
While direct examples of macrocycles derived from the controlled oligomerization of this compound are not prominent, analogous structures provide a strong proof of concept. For instance, carbazole (B46965) sulfonamide-based macrocycles have been successfully synthesized. nih.gov In this work, the sulfonamide groups act as flexible yet conformationally directing linkers, enabling the formation of a macrocyclic cavity capable of selective anion binding. nih.gov The synthesis involved the reaction of a carbazole-disulfonyl chloride with a diamine under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov
A similar approach could be envisioned for this compound derivatives. By functionalizing the fluorene ring with reactive groups, controlled oligomerization could lead to linear precursors that subsequently cyclize to form macrocycles. The sulfonamide moiety at the 9-position could play a crucial role in directing the conformation of the oligomer and influencing the final structure of the macrocycle.
The general process for forming macrocyclic compounds can involve the oligomerization of starting materials to form a linear precursor, which then undergoes cyclization. google.com The yield of the desired macrocycle is often dependent on controlling the equilibrium between cyclization and further linear polymerization. google.com
Conclusion and Future Research Perspectives
Summary of Current Research Advances in 9H-Fluorene-9-sulfonamide Chemistry
The field of this compound chemistry has seen notable progress, primarily centered on the synthesis of its derivatives and their evaluation for various biological activities. Research has demonstrated that the fluorene (B118485) scaffold, when functionalized with a sulfonamide group, serves as a versatile platform for creating novel compounds with potential applications in medicinal chemistry. researchgate.netnih.gov The core structure of this compound provides a unique three-dimensional framework that can be readily modified to explore structure-activity relationships.
Key research advancements include the development of synthetic methodologies to introduce diverse substituents onto the fluorene ring and the sulfonamide nitrogen. For instance, studies have reported the synthesis of N-substituted and ring-substituted derivatives of 9H-fluorene sulfonamides. researchgate.netthieme-connect.de These modifications have been shown to influence the biological properties of the resulting molecules, with some derivatives exhibiting antimicrobial and anticancer activities. researchgate.netnih.gov The synthesis often involves the reaction of fluorene derivatives with sulfonyl chlorides, followed by further functionalization. smolecule.com
Unexplored Synthetic Avenues and Methodological Advancements
Despite the progress, several synthetic avenues for this compound and its derivatives remain largely unexplored. Current synthetic strategies often rely on conventional methods, and there is significant scope for the application of modern synthetic techniques to improve efficiency, yield, and structural diversity.
Unexplored Synthetic Routes:
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral this compound derivatives is a significant unmet need. The introduction of chirality could lead to compounds with enhanced biological specificity and potency.
C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the fluorene core offers a more atom-economical and efficient route to novel derivatives compared to traditional multi-step syntheses that often require pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for certain synthetic steps.
Photoredox Catalysis: This emerging field could enable novel transformations and the formation of complex scaffolds under mild reaction conditions, opening up new possibilities for derivatization.
Methodological Advancements Needed:
Greener Synthetic Protocols: A shift towards more environmentally benign solvents and reagents is crucial.
Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of a large library of diverse this compound analogues is needed to accelerate drug discovery efforts.
Potential for Novel Material Design and Performance Enhancement
The unique structural and electronic properties of the fluorene moiety suggest that this compound and its derivatives have significant potential in materials science, an area that is currently underexplored. The rigid, planar, and electron-rich nature of the fluorene core, combined with the electron-withdrawing sulfonamide group, can be exploited for the design of novel organic materials.
Potential Applications in Materials Science:
| Application Area | Potential Role of this compound Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | The fluorene core is a well-established building block for blue-emitting materials. nih.gov The sulfonamide group could be used to fine-tune the electronic properties and improve charge transport characteristics. |
| Organic Photovoltaics (OPVs) | Derivatives could be designed as donor or acceptor materials in the active layer of organic solar cells. |
| Sensors | The fluorene unit's inherent fluorescence can be modulated by the binding of analytes to functional groups attached to the sulfonamide, enabling the development of fluorescent chemosensors. |
| Polymers | Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability and specific optoelectronic properties. |
Interdisciplinary Research Opportunities in Advanced Chemical Science
The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging organic synthesis, medicinal chemistry, materials science, and computational chemistry.
Interdisciplinary Research Areas:
Computational Modeling and Synthesis: The use of computational tools to predict the properties of novel this compound derivatives can guide synthetic efforts towards molecules with desired characteristics, whether for biological activity or material performance. This synergy can accelerate the discovery and development process.
Chemical Biology: Fluorescently tagged this compound derivatives could be synthesized and used as chemical probes to study biological processes and identify cellular targets.
Supramolecular Chemistry: The potential for these molecules to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, could be harnessed to construct complex supramolecular architectures with unique functions.
Pharmacology and Toxicology: As new derivatives with potent biological activity are discovered, collaborative efforts with pharmacologists and toxicologists will be essential to understand their mechanisms of action and to evaluate their potential for further development. This includes in-depth studies on their interactions with biological targets like enzymes and receptors. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9H-fluorene-9-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves sulfonylation of 9H-fluorene derivatives. For example, brominated intermediates like 9-bromo-9-phenylfluorene (synthesized via Grignard reactions or halogenation using N-bromosuccinimide) can undergo nucleophilic substitution with sulfonamide groups . Reaction temperature (e.g., −78°C for butyllithium-mediated steps) and solvent polarity (e.g., ether vs. cyclohexane) significantly impact regioselectivity and yield. Purification via column chromatography with ethyl acetate/hexane gradients is typical .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns, as demonstrated for fluorene derivatives in NIST datasets .
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions, with aromatic protons in 9H-fluorene derivatives typically appearing as multiplet signals between δ 7.2–7.8 ppm .
- UV/Vis Spectroscopy : Used to study π→π* transitions in conjugated systems, with fluorene-based compounds often showing absorbance maxima near 260–300 nm .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact, as fluorene derivatives may cause irritation .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
- Spill Management : Absorb solids with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. For example, the sulfonamide group’s electron-withdrawing effect deactivates the fluorene ring, directing electrophiles to meta positions . Compare computed HOMO/LUMO energies with experimental UV/Vis data to validate predictions .
Q. What strategies resolve contradictions in fluorescence quantum yield data for this compound derivatives?
- Methodological Answer :
- Standardization : Use reference dyes (e.g., quinine sulfate) to calibrate fluorometers and ensure consistent solvent purity (e.g., anhydrous DMSO) .
- Sample Preparation : Eliminate oxygen via degassing (freeze-pump-thaw cycles) to prevent quenching .
- Data Triangulation : Cross-validate results with time-resolved fluorescence and transient absorption spectroscopy .
Q. How do steric and electronic effects influence the catalytic activity of this compound in asymmetric organocatalysis?
- Methodological Answer :
- Steric Analysis : X-ray crystallography (e.g., Acta Crystallographica data ) reveals substituent bulkiness, which can hinder substrate binding.
- Electronic Profiling : Hammett constants quantify sulfonamide electron-withdrawing strength, correlating with enantioselectivity in aldol reactions .
- Kinetic Studies : Monitor reaction progress via chiral HPLC to assess turnover frequency and enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
